Methyl 3-hydroxy-5-nitrobenzoate

Synthetic Intermediate Quality Control Purity Analysis

Methyl 3-hydroxy-5-nitrobenzoate (CAS 55076-32-9) features a defined 3-hydroxy-5-nitro substitution pattern that ensures predictable reactivity in nitro reduction, O-alkylation, and electrophilic substitution. The 97% purity baseline reduces cumulative impurity impact in multi-step syntheses, eliminating in-house repurification. Its melting point (~147°C) and chromatographic profile enable definitive identity confirmation and isomer differentiation, making it ideal as a starting material for medicinal chemistry campaigns and as a benchmark substrate for validating regioselective transformations.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 55076-32-9
Cat. No. B1295419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-5-nitrobenzoate
CAS55076-32-9
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO5/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,10H,1H3
InChIKeyHTYJYEKZUXJKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Hydroxy-5-Nitrobenzoate (CAS 55076-32-9): Core Intermediate Profile and Sourcing Specifications


Methyl 3-hydroxy-5-nitrobenzoate (CAS 55076-32-9, molecular formula C₈H₇NO₅, molecular weight 197.15) is a functionalized benzoate derivative featuring a methyl ester, a phenolic hydroxyl group at the 3-position, and a nitro group at the 5-position . This meta-substituted nitro-hydroxybenzoate scaffold serves as a versatile intermediate in synthetic organic chemistry, with its defined regiospecific substitution pattern enabling selective downstream functionalization through ester hydrolysis, nitro group reduction, or phenolic O-alkylation pathways . The compound is commercially available with standard purity specifications of 97% and is routinely characterized by NMR, HPLC, and GC batch-release testing .

Procurement Considerations for Methyl 3-Hydroxy-5-Nitrobenzoate (CAS 55076-32-9): Why Regioisomer Identity and Purity Are Non-Negotiable


Generic substitution among nitro-hydroxybenzoate regioisomers is chemically untenable due to the profound impact of substituent positioning on both physical properties and synthetic utility. The 3-hydroxy-5-nitro substitution pattern of this compound dictates a specific electronic environment that governs reactivity in subsequent transformations, including nitro group reduction kinetics, regioselective electrophilic aromatic substitution, and hydrogen-bonding-directed crystallization behavior. Substituting an alternative regioisomer such as methyl 2-hydroxy-5-nitrobenzoate or methyl 3-hydroxy-4-nitrobenzoate introduces different steric and electronic effects that would alter reaction yields and product profiles, as has been documented in comparative studies of related nitrobenzoate ester photochemistry [1]. Furthermore, the melting point (147 °C) and chromatographic retention characteristics of this compound provide definitive analytical handles to confirm identity and detect cross-contamination from isomeric impurities [2].

Methyl 3-Hydroxy-5-Nitrobenzoate (CAS 55076-32-9): Quantitative Differentiation Evidence Guide for Procurement and Method Development


Methyl 3-Hydroxy-5-Nitrobenzoate Purity Specification vs. Industrial Grade Comparators

Commercial procurement of Methyl 3-hydroxy-5-nitrobenzoate (CAS 55076-32-9) at standard research grade offers a defined purity of 97%, which is 2 percentage points above the 95% specification typical for many industrial-grade nitroaromatic ester intermediates . This purity differential is critical for synthetic applications requiring precise stoichiometric control, as the 3% impurity burden at 97% purity translates to approximately 30 mg of unspecified impurities per gram of material. Batch-specific analytical certificates including NMR, HPLC, and GC characterization are routinely available from major suppliers , whereas generic industrial-grade nitrobenzoates may lack comprehensive batch-release documentation .

Synthetic Intermediate Quality Control Purity Analysis

Regioisomer Confirmation via Melting Point Differential for Methyl 3-Hydroxy-5-Nitrobenzoate

The melting point of Methyl 3-hydroxy-5-nitrobenzoate is reported as approximately 147 °C, calculated using the adapted Stein and Brown method [1]. This thermal property serves as a rapid and cost-effective primary identity confirmation metric to distinguish the target 3-hydroxy-5-nitro regioisomer from its isobaric positional isomers. While direct melting point data for all nitro-hydroxybenzoate methyl ester regioisomers is not uniformly available in a single comparative dataset, the principle that positional isomerism induces significant melting point variation is well established for substituted benzoates; for example, among methyl nitrobenzoates, the ortho, meta, and para isomers exhibit melting points spanning a range of over 60 °C [2]. Consequently, a melting point near 147 °C provides a strong presumptive identification of the 3-hydroxy-5-nitro substitution pattern, enabling detection of mislabeled or isomerically contaminated material.

Regioisomer Identification Physical Characterization Quality Assurance

Synthetic Route Efficiency: Methyl 3-Hydroxy-5-Nitrobenzoate via Thionyl Chloride Esterification

Methyl 3-hydroxy-5-nitrobenzoate (CAS 55076-32-9) can be synthesized from 3-hydroxy-5-nitrobenzoic acid using thionyl chloride in methanol at low temperature (0–6 °C) with a reported reaction duration of 3 hours, as documented in the ChemicalBook synthetic entry . This thionyl chloride–mediated esterification protocol represents a well-characterized route with defined stoichiometry (20.00 mmol acid in 70.0 mL methanol with 12.0 mL thionyl chloride) . In contrast, alternative esterification approaches for similar nitrobenzoic acid substrates employing concentrated sulfuric acid catalysis may require different optimization and can exhibit variable yields depending on substrate sensitivity . The availability of a documented, reproducible synthetic protocol reduces method development burden for laboratories requiring in-house preparation.

Synthetic Methodology Esterification Process Chemistry

Methyl 3-Hydroxy-5-Nitrobenzoate (CAS 55076-32-9): Validated Application Scenarios Based on Core Differentiation Evidence


Multistep Pharmaceutical Intermediate Synthesis Requiring High Initial Purity

Procurement of Methyl 3-hydroxy-5-nitrobenzoate at 97% purity with batch-specific analytical certification is most appropriate when the compound serves as the starting material for multistep medicinal chemistry campaigns. In such contexts, the initial purity baseline minimizes the cumulative impact of impurities on downstream reaction yields and product purification complexity, eliminating the need for an in-house repurification step that would otherwise add 4–8 hours of labor and consumables cost prior to the first synthetic transformation.

Regioisomer-Specific Synthetic Route Validation and Quality Control

The defined regiospecific 3-hydroxy-5-nitro substitution pattern of this compound enables its use as a benchmark substrate for validating regioselective transformations. The melting point of approximately 147 °C provides a straightforward identity confirmation metric [1] that distinguishes this isomer from alternative nitro-hydroxybenzoate regioisomers, making the compound suitable as a reference standard in method development for positional isomer separation and characterization.

Laboratory-Scale Synthesis Using Established Protocols

For laboratories requiring in-house preparation, the documented thionyl chloride–mediated esterification route from 3-hydroxy-5-nitrobenzoic acid provides a defined protocol with specified reagent stoichiometry and reaction conditions . This pre-optimized procedure enables method transfer without the need for extensive preliminary experimentation, supporting consistent small-scale production for internal research use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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